Cas no 125-24-6 (Oxydimorphine)

Oxydimorphine structure
Oxydimorphine structure
Product Name:Oxydimorphine
CAS 번호:125-24-6
MF:C34H36N2O6
메가와트:568.659449577332
CID:173242
PubChem ID:5488907
Update Time:2025-04-19

Oxydimorphine 화학적 및 물리적 성질

이름 및 식별자

    • Oxydimorphine
    • Pseudomorphine
    • 2,2'-Bimorphine
    • Morphine Sulfate Related Compound B
    • Pseudo Morphine (Morphine Impurity)
    • 4,5,4',5'-diepoxy-17,17'-dimethyl-[2,2']bimorphin-7-enyl-3,6,3',6'-tetraol
    • Dehydromorphin
    • Morphine Sulfate Related Compound B CII (20 mg) (Pseudomorphine)
    • Pseudomorphin
    • Pseudomorphine (free base)
    • Pseudomorpine
    • FOJYFDFNGPRXDR-NMGDDHEWSA-N
    • Morphine Sulfate Related CoMpound B CII
    • 4,5α:4',5'α-Bisoxy-17,17'-dimethyl[2,2'-bi(7,8-didehydromorphinan)]-3,3',6α,6'α-tetrol
    • (2,2'-Bimorphinan)-3,3',6,6'-tetrol, 7,7',8,8'-tetradehydro-4,5:4',5'-diepoxy-17,17'-dimethyl-, (5alpha,6alpha)-(5'alpha,6'alpha)-
    • Pseudomorphine (Morphine Impurity)
    • DTXSID50924984
    • Q4353536
    • Pseudomorphine (C34 alkaloid)
    • PSEUDOMORPHINE [MI]
    • 7,7',8,8'-Tetradehydro-4,5?:4',5'?-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6?,6'?-tetrol (Pseudomorphine; 2,2'-Bismorphine)
    • UNII-AEZ78QX2G7
    • 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine, 2,2'-Bismorphine)
    • NS00113823
    • Pseudo Morphine (Morphine Impurity) (1mg/ml in Acetonitrile)
    • MORPHINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • 7,7',8,8'-tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol
    • 2,2'-Dehydrobimorphine
    • 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine; 2,2'-Bismorphine)
    • 2-(3,6-dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
    • SCHEMBL530865
    • 125-24-6
    • MORPHINE SULFATE IMPURITY B [EP IMPURITY]
    • (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
    • 2,2'Bimorphine
    • AEZ78QX2G7
    • 인치: 1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
    • InChIKey: FOJYFDFNGPRXDR-SQILNHJXSA-N
    • 미소: O1C2=C(C(=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@]5(CCN4C)C=32)O)C1C(=C2C3=C(C=1)C[C@@H]1[C@@H]4C=C[C@@H]([C@@H]([C@@]43CCN1C)O2)O)O)O

계산된 속성

  • 정밀분자량: 568.25700
  • 동위원소 질량: 568.25733687g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 42
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 1140
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 10
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.8
  • 토폴로지 분자 극성 표면적: 106Ų

실험적 성질

  • 밀도: 1.1922 (rough estimate)
  • 융해점: >225°C (dec.)
  • 비등점: 632.54°C (rough estimate)
  • 굴절률: 1.5300 (estimate)
  • PSA: 105.86000
  • LogP: 2.25240
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司